REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1.Cl([O-])(=O)(=O)=O.C[S+](C)C1C=CC=CC=1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C[S+](C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours at 130° C
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure and 20 ml of water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with caustic soda
|
Type
|
WASH
|
Details
|
washed with 20 ml of chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous alkaline solution was treated while cold with diluted hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 58.3% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1.Cl([O-])(=O)(=O)=O.C[S+](C)C1C=CC=CC=1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C[S+](C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours at 130° C
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure and 20 ml of water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with caustic soda
|
Type
|
WASH
|
Details
|
washed with 20 ml of chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous alkaline solution was treated while cold with diluted hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 58.3% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1.Cl([O-])(=O)(=O)=O.C[S+](C)C1C=CC=CC=1>N1C=CC=CC=1>[O:10]1[CH2:14][CH2:13][CH2:12][CH:11]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C[S+](C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours at 130° C
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure and 20 ml of water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
ADDITION
|
Details
|
The aqueous solution was treated with caustic soda
|
Type
|
WASH
|
Details
|
washed with 20 ml of chloroform
|
Type
|
ADDITION
|
Details
|
The aqueous alkaline solution was treated while cold with diluted hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml of chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 58.3% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |